Lithium manganese oxide (LiMn2O4)

Description

Significance of Spinel LiMn2O4 as a Cathode Material in Next-Generation Lithium-Ion Batteries

Spinel LiMn2O4 stands out as a promising cathode material for the next generation of lithium-ion batteries due to a combination of advantageous properties. Its three-dimensional spinel structure provides a robust framework for the insertion and extraction of lithium ions, which translates to high power capabilities. acs.orgchalcogen.ro The material is also lauded for its high thermal stability, enhancing the safety profile of batteries, a critical factor for applications such as electric vehicles and large-scale energy storage. chalcogen.rolandtinst.com

Economically, the abundance and low cost of manganese offer a significant advantage over cobalt-based cathodes. acs.orgchalcogen.ro From an environmental perspective, the reduced toxicity of manganese makes LiMn2O4 a more sustainable option. acs.org However, challenges such as capacity fading during cycling, particularly at elevated temperatures, remain a key area of research. nih.govrsc.org This degradation is often attributed to factors like the Jahn-Teller distortion and the dissolution of manganese into the electrolyte. nih.govrsc.org

Historical Context and Evolution of Research on LiMn2O4 Spinels

The journey of LiMn2O4 as a potential cathode material began with initial synthesis in 1958. chalcogen.ro A pivotal moment came in 1981 when Hunter demonstrated the complete de-intercalation of lithium ions from the spinel structure, forming λ-MnO2. chalcogen.ro This discovery laid the groundwork for Thackeray and colleagues to utilize LiMn2O4 as a cathode material in 1983. chalcogen.romit.edu

Early research focused on understanding the fundamental electrochemical properties and the charge-discharge mechanism. Over the years, the focus has shifted towards addressing the material's inherent limitations. A significant body of research has been dedicated to mitigating capacity fading through various strategies, including doping the material with other elements like nickel or aluminum, and applying surface coatings to enhance stability. landtinst.comrsc.orgmdpi.com The development of nanostructured LiMn2O4, such as nanorods and nanoparticles, has also been a key area of investigation to improve rate performance and cycle life. acs.orgresearchgate.net

Scope and Objectives of Current Academic Research on LiMn2O4 Systems

Current academic research on LiMn2O4 is multifaceted, aiming to unlock its full potential for advanced energy storage applications. A primary objective is to enhance its cycling stability and energy density. nih.govmdpi.com This involves in-depth studies into the mechanisms of capacity degradation and the development of innovative solutions.

Key research directions include:

Advanced Synthesis Techniques: Researchers are exploring novel synthesis methods like sol-gel processes, hydrothermal reactions, and microwave-assisted synthesis to create LiMn2O4 with controlled morphology, particle size, and crystallinity. researchgate.netnih.govacs.org These methods aim to produce materials with superior electrochemical performance.

Doping and Substitution: A significant area of focus is the strategic substitution of manganese or lithium with other elements to suppress the Jahn-Teller distortion and improve structural integrity. mdpi.comrsc.org

Surface Modifications: Applying protective coatings to the LiMn2O4 particles is a widely studied approach to prevent direct contact with the electrolyte, thereby reducing manganese dissolution and side reactions. rsc.org

Understanding Failure Mechanisms: Advanced characterization techniques are being employed to gain a deeper understanding of the structural and chemical changes that occur during cycling, providing insights for the rational design of more durable materials. nih.govacs.org

High-Voltage Performance: Efforts are underway to enable stable operation of LiMn2O4 at higher voltages to increase the energy density of the battery. rsc.orgcapes.gov.br

The overarching goal of this research is to develop LiMn2O4-based cathodes that are not only high-performing and long-lasting but also cost-effective and safe for widespread commercialization in next-generation energy storage systems. nih.govmdpi.com

Interactive Data Table: Electrochemical Performance of LiMn2O4

| Synthesis Method/Modification | Initial Discharge Capacity (mAh g⁻¹) | Cycle Life/Capacity Retention | Rate Capability | Reference |

| High-temperature solid-state | 138.4 at 0.1 A g⁻¹ | 114 mAh g⁻¹ after 60 cycles | - | researchgate.net |

| Spray-drying | 123 at 0.1C | - | 107 mAh g⁻¹ at 2C | colab.ws |

| Solid-state reaction | 117 at 0.1C | - | 83 mAh g⁻¹ at 2C | colab.ws |

| Li0.34La0.51TiO3 coating | - | 90.4% retention after 200 cycles at 1C | - | rsc.org |

| Facile one-step synthesis | Promising initial capacity | Good cycle stability | Good rate performance | nih.gov |

| Ni and S co-doping (LiMn1.9Ni0.1O3.99S0.01) | 117.3 | 80.6% retention after 650 cycles | Enhanced rate capability | mdpi.com |

| Ti and S co-doping (LiMn1.78Ti0.22O3.97S0.03) | - | 90.3% retention after 500 cycles | 114 mAh g⁻¹ at 5C | rsc.org |

| Mechanical alloying | 125 | ~95% retention after 30 cycles | - | iaea.org |

| Nanorods | - | 85% retention after 100 cycles at 1C | 100 mAh g⁻¹ at 148 mA g⁻¹ | acs.org |

| Single-crystalline | 178 | 67% retention after 50 cycles | - | mdpi.com |

| Polycrystalline | Lower than single-crystalline | 48% retention after 50 cycles | - | mdpi.com |

| Sol-gel (sintered at 750°C) | 130 | 96.2% retention after 15 cycles | - | researchgate.net |

Properties

IUPAC Name |

lithium;manganese;manganese(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.2Mn.4O/q+1;;+3;4*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYZTOPVWURGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

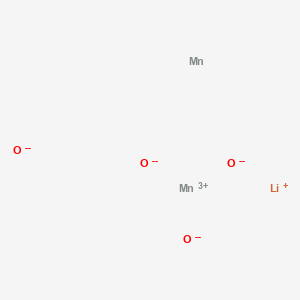

[Li+].[O-2].[O-2].[O-2].[O-2].[Mn].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiMn2O4-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12057-17-9 | |

| Record name | Lithium manganese oxide (LiMn2O4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012057179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium manganese oxide (LiMn2O4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium manganese oxide (LiMn2O4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Structural and Mechanistic Considerations of Limn2o4 Spinel

Crystallographic Analysis of LiMn₂O₄ Spinel Structure (Fd-3m Space Group)researchgate.netacs.orgohio-state.eduacs.org

At room temperature, LiMn₂O₄ adopts a cubic spinel crystal structure belonging to the Fd-3m space group. researchgate.netacs.orgcolumbia.edu This structure is composed of a cubic close-packed array of oxygen anions. researchgate.netpsu.edu This framework provides a stable, three-dimensional host for the lithium and manganese cations. researchgate.net A structural transition from this cubic phase to an orthorhombic or tetragonal phase can occur at low temperatures, around 285 K (12°C), or during deep discharge, which is associated with the Jahn-Teller effect. acs.orgohio-state.eduacs.orgnih.gov

Table 1: Crystallographic Data for LiMn₂O₄

Press the buttons to see more details.

Within the Fd-3m spinel structure, the cations are distributed among specific interstitial sites within the oxygen lattice. researchgate.net

Lithium (Li⁺) ions occupy the tetrahedral 8a sites. researchgate.netresearchgate.netmit.edu

Manganese (Mn³⁺/Mn⁴⁺) ions reside in the octahedral 16d sites. researchgate.netresearchgate.netmit.edu

Oxygen (O²⁻) ions are located at the 32e sites. psu.eduresearchgate.net

The octahedral 16c sites are empty in the ideal structure. researchgate.netmit.edu

The manganese in stoichiometric LiMn₂O₄ has an average oxidation state of +3.5, resulting from an equal ratio of Mn³⁺ and Mn⁴⁺ ions coexisting on the 16d octahedral sites. nih.gov This mixed-valence state is central to the electrochemical functionality of the material.

The arrangement of the occupied and vacant sites within the spinel lattice creates a network of interconnected channels, enabling high lithium-ion mobility. researchgate.netresearchgate.net The diffusion pathway for lithium ions is three-dimensional, occurring as ions hop from an occupied tetrahedral (8a) site, through an adjacent empty octahedral (16c) site, to another vacant tetrahedral (8a) site. researchgate.netmit.educhemtube3d.com This 8a → 16c → 8a pathway is facilitated by the face-sharing between the LiO₄ tetrahedra and the empty octahedra, which forms a continuous network for rapid Li⁺ transport. researchgate.netmit.edu This structural feature is a primary reason for the excellent rate capability of LiMn₂O₄. researchgate.net

Electrochemical Performance Characteristics of Pristine LiMn₂O₄ Cathodes

The electrochemical behavior of LiMn₂O₄ is defined by its voltage profile, capacity, and performance at high charge-discharge rates.

The theoretical specific capacity of LiMn₂O₄ is 148 mAh/g. nih.gov This value is calculated based on the complete extraction of one lithium ion per formula unit (from LiMn₂O₄ to λ-MnO₂) and the molecular weight of the material. researchgate.net In practice, the achievable or practical capacity is often lower, with initial discharge capacities for pristine materials typically reported in the range of 110-120 mAh/g. mdpi.comacs.orgchemrxiv.org This discrepancy arises from several factors, including internal cell resistance, polarization effects, and the inability to reversibly extract every lithium ion from the crystal lattice within the operational voltage window. reddit.com The main electrochemical activity occurs in a voltage plateau around 4.1 V versus Li/Li⁺. researchgate.net

Rate capability refers to a cathode's ability to maintain its capacity at high charge and discharge currents (C-rates). Due to its 3D diffusion channels, LiMn₂O₄ exhibits inherently good rate performance compared to layered oxide materials. researchgate.net However, at very high rates, performance declines due to kinetic limitations. For pristine LiMn₂O₄, capacity retention decreases significantly as the C-rate increases. For instance, at a high rate of 10C, the specific capacity of a pristine LMO material was observed to be only 38 mAh/g. acs.org In another study, pristine LMO nanorods were able to deliver 100 mAh/g at a current density of 148 mA/g (approximately a 1C rate). columbia.edu

Table 2: Representative Rate Capability of Pristine and Modified LiMn₂O₄

This table provides examples of discharge capacities at different C-rates. Note that values can vary based on morphology, synthesis, and testing conditions.

Press the buttons to see more details.

Intrinsic Degradation Mechanisms in LiMn₂O₄ Systems.researchgate.netohio-state.edursc.orgacs.orgrsc.orgresearchgate.net

Despite its advantages, pristine LiMn₂O₄ suffers from capacity fading during cycling, particularly at elevated temperatures. This degradation is attributed to several intrinsic mechanisms.

One of the most significant issues is manganese dissolution . chemrxiv.orgacs.org This process is driven by a disproportionation reaction at the cathode surface (2Mn³⁺ → Mn²⁺ + Mn⁴⁺). psu.edu The reaction is often exacerbated by the presence of acidic species like hydrofluoric acid (HF) in the electrolyte, which can form from trace amounts of water reacting with the LiPF₆ salt. electrochemsci.org The resulting soluble Mn²⁺ ions can migrate to the anode, where they are reduced and deposited, disrupting the solid electrolyte interphase (SEI) and leading to increased impedance and capacity loss. electrochem.org

Another key degradation mechanism is the Jahn-Teller distortion . nih.govresearchgate.net This structural distortion is associated with the Mn³⁺ ion, which has a high-spin d⁴ electron configuration. During deep discharge (to ~3V) or under non-equilibrium conditions, an increase in the Mn³⁺ concentration causes a cooperative distortion of the MnO₆ octahedra, leading to a phase transition from the cubic spinel to a tetragonal structure. psu.edu This change in the unit cell volume induces mechanical stress and microcracks in the particles, leading to a loss of electrical contact and poor cycling stability. researchgate.net

Jahn-Teller Distortion Phenomena and Lattice Instability

A critical factor influencing the Jahn-Teller effect is the ratio of Mn³⁺ to Mn⁴⁺ ions. rsc.org In stoichiometric LiMn₂O₄, the average manganese valence is +3.5, indicating an equal proportion of Mn³⁺ and Mn⁴⁺. However, during deep discharge (to approximately 3V), the lithium content increases (forming Li₂Mn₂O₄), and the concentration of Mn³⁺ rises, intensifying the Jahn-Teller distortion. mdpi.com This can induce a phase transition from the desirable cubic spinel structure (space group Fd3m) to a tetragonal phase (space group I4₁/amd), which is detrimental to electrochemical performance due to the associated volume change and mechanical stress. researchgate.net

Studies have shown that the onset of this phase transition is temperature-dependent. For materials with a [Mn³⁺]/[Mn⁴⁺] ratio close to 1, a first-order phase transition is observed around 220 K. rsc.org When the fraction of Jahn-Teller active Mn³⁺ ions is increased, this transition temperature can shift to near room temperature (approximately 290 K), which is associated with charge ordering. rsc.org The Jahn-Teller effect is a direct contributor to the capacity fading observed in LiMn₂O₄ electrodes. rsc.org However, in nanosized LiMn₂O₄ particles where phase transition anomalies are absent, enhanced electrochemical capacity retention is observed. rsc.org

| Parameter | Observation | Source(s) |

| Active Ion | High-spin Mn³⁺ (t₂g³ eg¹) | uc.edu |

| Effect | Elongation of MnO₆ octahedra to lift electronic degeneracy. | epfl.chresearchgate.net |

| Consequence | Cooperative distortion leads to lattice strain and instability. | uc.eduresearchgate.net |

| Influencing Factor | [Mn³⁺]/[Mn⁴⁺] ratio; higher Mn³⁺ content intensifies the effect. | rsc.orgmdpi.com |

| Structural Impact | Can induce a cubic-to-tetragonal phase transition. | researchgate.net |

| Performance Impact | Contributes significantly to capacity fading. | rsc.org |

Manganese Dissolution Pathways and Mechanisms

Manganese dissolution is a significant contributor to the degradation of LiMn₂O₄ cathodes, leading to capacity loss and poor cycling stability. The primary mechanism for this dissolution is the disproportionation reaction of Mn³⁺ ions. nih.gov In this reaction, two Mn³⁺ ions are converted into one Mn⁴⁺ ion and one soluble Mn²⁺ ion (2Mn³⁺ → Mn⁴⁺ + Mn²⁺). nih.gov The resulting Mn²⁺ ions can then dissolve into the electrolyte.

This dissolution process is influenced by several factors:

State of Charge: The dissolution of manganese is not uniform throughout the electrochemical cycle. In-situ studies have revealed that the maximum dissolution concentration and rate occur when the electrode is in a highly charged state, around 4.3 V. nih.govacs.orgacs.org

Electrolyte Composition: The presence of acidic species in the electrolyte, particularly hydrofluoric acid (HF), can accelerate manganese dissolution. HF is often formed from the reaction of the common electrolyte salt, lithium hexafluorophosphate (B91526) (LiPF₆), with trace amounts of water. researchgate.net The acidic environment promotes the disproportionation of Mn³⁺. researchgate.net

Surface Effects: Following dissolution, insoluble Mn⁴⁺ ions can remain on the cathode surface, sometimes forming a MnO₂ layer. capes.gov.br This layer can increase the impedance of the electrode but may also offer some protection against further dissolution. capes.gov.br Furthermore, the formation of an unexpected Mn₃O₄ phase, containing soluble Mn²⁺, has been identified on the surface of cycled LiMn₂O₄ electrodes, contributing significantly to Mn²⁺ dissolution. acs.org

The dissolution process is intricately linked to the surface structure evolution and solvent decomposition at the electrode-electrolyte interface. nih.govacs.org

Interfacial Reactions at the LiMn₂O₄/Electrolyte Interface

The interface between the LiMn₂O₄ cathode and the liquid electrolyte is a dynamic region where critical reactions occur, leading to the formation of a Solid Electrolyte Interphase (SEI). This layer is formed from the decomposition products of the electrolyte, which is induced by the high operating potential of the cathode.

Key aspects of the interfacial reactions include:

SEI Formation and Composition: The SEI layer is a complex mixture of organic and inorganic compounds. At ambient temperatures, its composition typically includes lithium fluoride (B91410) (LiF), lithium phosphate-based species (LixPOyFz), and polymeric compounds like poly(oxyethylene). The formation of this layer is not solely dependent on electrochemical cycling but also occurs during storage.

Surface Reconstruction: The pristine surface of LiMn₂O₄ is often unstable in the electrolyte. acs.org Upon application of a voltage, the surface undergoes reconstruction to form a more stable termination. nih.govacs.org This reconstructed surface is the actual site for subsequent lithium intercalation/deintercalation, SEI formation, and manganese dissolution. acs.org

Crystallographic Dependence: The stability of the LiMn₂O₄ surface and the nature of the interfacial reactions are dependent on the crystallographic orientation. Studies on epitaxial thin films have shown that the (111) surface is more stable than the (110) surface, with the latter showing more pronounced manganese dissolution. nih.govacs.org The formation of the SEI layer and surface reconstruction can also be influenced by the surface energy of the different lattice planes. acs.org

The electrode's stability is therefore a function of both the rate of SEI formation and the stability of the reconstructed surface structure. nih.govacs.org

| Interfacial Phenomenon | Description | Key Components / Observations | Source(s) |

| SEI Formation | Decomposition of electrolyte at the high-potential cathode surface. | LiF, LixPOyFz, poly(oxyethylene) at room temperature. | |

| Surface Reconstruction | Initial surface instability leads to the formation of a new, more stable surface structure upon charging. | Atomic symmetry is reduced at the electrode surface. | acs.orgnih.govacs.org |

| Crystallographic Influence | The stability and reactivity of the interface depend on the exposed crystal plane. | The (111) surface is more stable than the (110) surface. | nih.govacs.org |

Voltage and Capacity Fading Mechanisms During Electrochemical Cycling

The gradual loss of capacity and the decay of operating voltage are primary obstacles for the widespread application of LiMn₂O₄. These fading mechanisms are a result of the interplay between the structural and chemical instabilities discussed previously.

Capacity Fading: The primary reasons for capacity fade include:

Jahn-Teller Distortion: The repeated lattice distortion during cycling leads to mechanical stress and structural degradation, impairing lithium-ion diffusion and isolating active material. rsc.orgresearchgate.net

Manganese Dissolution: The loss of active manganese from the cathode structure directly reduces the amount of material available for lithium intercalation, leading to a permanent loss of capacity. nih.govcapes.gov.br The dissolved Mn²⁺ can also migrate to the anode and disrupt its SEI layer, further contributing to cell degradation.

Voltage Fading: While severe voltage fade is more commonly associated with lithium- and manganese-rich layered oxides, degradation mechanisms in stoichiometric LiMn₂O₄ can also lead to changes in the voltage profile. energy.govresearchgate.net The structural transformation to a tetragonal phase upon deep discharge introduces a lower voltage plateau around 3V. mdpi.com The accumulation of structural defects and surface layers can alter the thermodynamics of lithium insertion/extraction, contributing to a gradual decay in the average operating voltage over cycling.

Research has shown that strategies like cation substitution (e.g., with Li, Al, Co, Ni) can significantly improve capacity retention by stabilizing the spinel structure, reducing the lattice parameter difference between the charged and discharged phases, and in some cases, improving electrical conductivity. psu.edu

Structural Phase Transitions and Their Electrochemical Implications

The LiMn₂O₄ spinel structure undergoes several phase transitions during electrochemical cycling, which have profound implications for its performance.

Cubic to Tetragonal Transition: As mentioned, the most significant phase transition occurs during deep discharge when the lithium content (x) in LiₓMn₂O₄ exceeds 1. The increased concentration of Mn³⁺ ions triggers a cooperative Jahn-Teller distortion, causing a transition from the cubic (Fd3m) to a tetragonal (I4₁/amd) structure. researchgate.netpsu.edu This transition is associated with a large anisotropic volume change (c/a ≈ 1.16), which can induce micro-cracking and loss of electrical contact within the electrode, leading to poor cycling stability in the 3V region. psu.edu

Two-Phase Reactions in the 4V Region: Even within the main 4V operating window (for 0 < x ≤ 1), the lithium extraction and insertion process is not a simple single-phase reaction. It involves transitions between two distinct cubic phases (LiMn₂O₄ and λ-MnO₂) with slightly different lattice parameters. nih.gov The strain associated with the coexistence of these two phases can contribute to structural fatigue over long-term cycling.

Surface Phase Transformation: The surface of the LiMn₂O₄ particles can undergo phase transformations that differ from the bulk. For instance, scanning transmission electron microscopy has revealed that oxygen deficiency at the surface can lead to compressive strain, which upon charging, results in a reconstruction to form a Mn₃O₄-like phase at the outermost layers. rsc.org These irreversible surface structural changes can block lithium diffusion pathways, contributing to capacity fade. rsc.org

Understanding and controlling these phase transitions, for example, by limiting the depth of discharge or through material modifications like carbon coating, are crucial for enhancing the structural and electrochemical stability of LiMn₂O₄. nih.gov

Advanced Synthesis Methodologies for Limn2o4 Spinel Materials

Solid-State Reaction Techniques for LiMn₂O₄ Synthesis

Solid-state reaction is a conventional and widely used method for synthesizing LiMn₂O₄ due to its simplicity and scalability. This technique generally involves the intimate mixing of precursor powders, typically a lithium source and a manganese source, followed by calcination at high temperatures to induce a chemical reaction in the solid phase. nih.gov

Common precursors for the manganese component include electrolytic manganese dioxide (EMD) and pyrolusite (β-MnO₂). researchgate.net Lithium sources can vary, with lithium carbonate (Li₂CO₃), lithium hydroxide (B78521) (LiOH), and lithium acetate (B1210297) (CH₃COOLi) being frequently employed. electrochemsci.orgresearchgate.net The process typically requires high calcination temperatures, often in the range of 750°C to 900°C, for extended periods to ensure the formation of a well-crystallized spinel structure. nih.govelectrochemsci.org For instance, a high-temperature solid-phase method can involve pre-treating a mixture of lithium acetate and manganese acetate at 500°C for 5 hours, followed by sintering at 750°C for 12 hours. electrochemsci.org

While effective, traditional solid-state methods can sometimes result in products with inhomogeneous particle size distribution and impurities such as Mn₂O₃, especially at very high temperatures like 900°C. nih.gov To overcome these limitations, variations have been developed. A direct solid-state reaction between metallic lithium and EMD has been explored to avoid extraneous elements. researchgate.net Additionally, advanced techniques like microwave-assisted solid-state reactions and plasma-enhanced strategies are emerging. researchgate.netrsc.org A plasma-enhanced method, for example, represents a novel approach to achieve the synthesis at lower temperatures. rsc.org

Table 1: Comparison of Solid-State Reaction Parameters

| Precursors | Method | Calcination Temperature (°C) | Duration (hours) | Key Finding |

|---|---|---|---|---|

| CH₃COOLi·2H₂O, Mn(CH₃COO)₂·4H₂O | High-Temperature Solid Phase | 750 | 12 | Produces crystalline LiMn₂O₄. electrochemsci.org |

| Lithium Metal, EMD | Direct Solid-State Reaction | 50- (rate of 2°C/min) | Not specified | Avoids irrelevant elements in synthesis. researchgate.net |

| LiOH·H₂O, ε-MnO₂ | Microwave-Assisted Solid-State | Not specified (3 min heating) | < 0.1 | Rapid synthesis of single-phase LiMn₂O₄. researchgate.net |

Solution-Based Synthesis Approaches for LiMn₂O₄

Solution-based synthesis methods offer significant advantages over solid-state reactions, including better homogeneity, molecular-level mixing of reactants, and typically lower reaction temperatures. virginia.eduresearchgate.net These "wet-chemical" routes allow for greater control over the final product's particle size, morphology, and purity. researchgate.net Common solution-based techniques include the sol-gel process, hydrothermal/solvothermal methods, and co-precipitation. researchgate.net For example, a solution method using lithium acetate, manganese acetate, hydrochloric acid, and ethanol (B145695) as a solvent can be employed, with subsequent calcination at temperatures between 600°C and 800°C for 4 hours to form the final product. usu.ac.id

Sol-Gel Synthesis Protocols and Parameters

The sol-gel method is a versatile technique that involves the transition of a solution (sol) into a gel-like network containing the precursors. This process allows for the creation of highly homogeneous materials with nano-sized particles. researchgate.net The synthesis typically begins with dissolving lithium and manganese salts, such as acetates or chlorides, in a solvent. electrochemsci.org A chelating agent, like citric acid or poly(acrylic acid) (PAA), is often added to form stable complexes with the metal ions, ensuring a uniform distribution throughout the solution. mdpi.comacs.org

The process parameters, including pH, solvent type, and the molar ratio of the chelating agent to metal ions, are critical. mdpi.comkoreascience.kr An optimal pH is often maintained, for instance, between 4 and 6, with a 1:1 molar ratio of citric acid to total metal ions proving effective. koreascience.kr After the sol is formed, it is heated to evaporate the solvent and promote polymerization, resulting in a viscous gel. mdpi.com This gel is then dried and calcined at temperatures significantly lower than those used in solid-state reactions. A pure crystalline phase of LiMn₂O₄ can be formed at temperatures as low as 250°C, with further calcination at temperatures up to 800°C to optimize electrochemical properties. electrochemsci.orgacs.org

Table 2: Sol-Gel Synthesis Parameters and Results

| Precursors | Chelating Agent | Solvent | Calcination Conditions | Resulting Particle/Crystal Size |

|---|---|---|---|---|

| CH₃COOLi·2H₂O, Mn(CH₃COO)₂ | Adipic Acid | Deionized Water | 750°C for 20 hours | Not specified |

| Metal Acetates | Poly(acrylic acid) (PAA) | Aqueous | 800°C | 30-600 nm |

| Lithium and Manganese Salts | Citric Acid | Water, Ethanol, or Ethylene Glycol | 400°C for 5h, then 800°C for 10h | Not specified |

Hydrothermal and Solvothermal Synthesis of LiMn₂O₄

Hydrothermal and solvothermal synthesis are methods that utilize high-pressure and moderate-temperature conditions in an aqueous or non-aqueous solvent, respectively, within a sealed vessel called an autoclave. These techniques are highly effective for producing well-crystallized, phase-pure nanomaterials with controlled morphologies. electrochemsci.orgresearchgate.net

A direct, one-step hydrothermal process can synthesize LiMn₂O₄ powders without the need for subsequent heat treatments, yielding particles with distinct crystal faces and sizes ranging from 50 to 300 nm. researchgate.net In a typical synthesis, precursors like potassium permanganate (B83412) (KMnO₄) and lithium hydroxide (LiOH·H₂O) are dissolved in water, sometimes with a reducing agent such as aniline, and heated in an autoclave at temperatures around 200°C for approximately 12 hours. semanticscholar.org This process has been shown to produce pure-phase spinel LiMn₂O₄ with fine crystallization. semanticscholar.org

A significant advancement in this area is the use of microwave-assisted hydrothermal synthesis. This approach dramatically reduces the reaction time from hours to minutes, leading to energy savings and high product yields. electrochemsci.org For example, β-MnO₂ nanorods can be first synthesized via a microwave hydrothermal process and then converted to LiMn₂O₄ nanorods through a subsequent solid-state reaction, demonstrating a hybrid approach. electrochemsci.org The morphology of the resulting material, such as nanoparticles or nanorods, plays a crucial role in its electrochemical performance. d-nb.info

Table 3: Hydrothermal Synthesis Conditions and Outcomes

| Precursors | Method | Temperature (°C) | Duration (hours) | Key Outcome |

|---|---|---|---|---|

| Not specified | Direct Hydrothermal | Not specified | Not specified | 50–300 nm particles, no post-treatment needed. researchgate.net |

| KMnO₄, LiOH·H₂O, MgO, Aniline | Hydrothermal | 200 | 12 | Synthesis of pure phase Mg-doped LiMn₂O₄. semanticscholar.org |

| Not specified | Hydrothermal | Not specified | Not specified | Crystal size of 12.65 nm. uodiyala.edu.iq |

| MnSO₄, LiOH·H₂O, H₂O₂ | Hydrothermal | 200 | 12 | Synthesis of LiMnO₂ nanoparticles. d-nb.info |

Co-precipitation Methods for LiMn₂O₄ Precursors

Co-precipitation is a scalable and effective wet-chemical method for producing homogeneous precursors for cathode materials. virginia.edu The process involves dissolving the salts of the constituent metals (lithium and manganese) in a solution and then adding a precipitating agent to simultaneously precipitate the metal ions out of the solution as an insoluble compound, often a carbonate, hydroxide, or oxalate. electrochemsci.orgvirginia.eduyoutube.com This ensures a chemically homogeneous distribution of the metal ions at the molecular level. virginia.edu

A common approach uses sodium carbonate (Na₂CO₃) as a precipitant for a solution of lithium and manganese acetates. electrochemsci.org This allows for the formation of a uniform Li-Mn-CO₃ precursor, which can then be filtered, dried, and calcined to yield the final LiMn₂O₄ spinel. electrochemsci.org Another method employs stearic acid dissolved in tetramethylammonium (B1211777) hydroxide (TMAH) to co-precipitate lithium and manganese from solutions of manganese sulfate (B86663) (MnSO₄) and lithium nitrate (B79036) (LiNO₃). researchgate.net

The general procedure involves carefully controlling parameters like pH during the precipitation process. youtube.com After precipitation, the solid precursor is typically left to mature in the solution, then filtered, washed to remove impurities, dried, and finally calcined at elevated temperatures (e.g., 600°C) to form the crystalline spinel oxide. youtube.comresearchgate.net

Advanced and Emerging Synthesis Strategies for LiMn₂O₄

Beyond the more established methods, research continues into novel synthesis strategies to further enhance the properties of LiMn₂O₄. These emerging techniques often aim to reduce synthesis time, lower energy consumption, and create unique nanostructures.

Combustion Synthesis Approaches

Combustion synthesis is a rapid, energy-efficient method based on a highly exothermic and self-sustaining redox reaction between metal salts (oxidizers) and an organic fuel. scielo.br This process can produce fine, crystalline oxide powders in a very short time.

In a typical solution combustion synthesis, metal nitrates (e.g., lithium nitrate, manganese nitrate) are used as the oxidizers, while organic compounds like urea, citric acid, or glycine (B1666218) serve as the fuel. scielo.brresearchgate.net Recently, more eco-friendly and low-cost fuels such as corn starch have also been successfully utilized. scielo.br The precursors are dissolved in a solvent to form a homogeneous solution, which is then heated. Upon reaching the ignition temperature, the mixture undergoes a rapid, flame-producing reaction, leaving behind a voluminous, porous, and often nanocrystalline powder. scielo.brscielo.br This as-synthesized powder may then undergo a brief, lower-temperature calcination step to improve crystallinity and remove any residual carbon. scielo.br For instance, LiMn₂O₄ can be prepared using a high-temperature ball milling combustion method with citric acid as the fuel. researchgate.net

Table 4: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Lithium Manganese Oxide | LiMn₂O₄ |

| Electrolytic Manganese Dioxide | EMD (γ-MnO₂) |

| Pyrolusite | β-MnO₂ |

| Lithium Carbonate | Li₂CO₃ |

| Lithium Hydroxide | LiOH |

| Lithium Acetate | CH₃COOLi |

| Manganese (II) Oxide | MnO |

| Manganese (III) Oxide | Mn₂O₃ |

| Lithium Chloride | LiCl |

| Manganese (II) Chloride | MnCl₂ |

| Citric Acid | C₆H₈O₇ |

| Poly(acrylic acid) | (C₃H₄O₂)n |

| Potassium Permanganate | KMnO₄ |

| Aniline | C₆H₅NH₂ |

| Sodium Carbonate | Na₂CO₃ |

| Tetramethylammonium Hydroxide | (CH₃)₄NOH |

| Manganese (II) Sulfate | MnSO₄ |

| Lithium Nitrate | LiNO₃ |

| Urea | CO(NH₂)₂ |

| Corn Starch | (C₆H₁₀O₅)n |

| Hydrochloric Acid | HCl |

| Ethanol | C₂H₅OH |

| Adipic Acid | C₆H₁₀O₄ |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing LiMn₂O₄. This technique utilizes microwave energy to heat the precursor materials directly and volumetrically, leading to significantly shorter reaction times compared to conventional furnace heating.

Research has shown that LiMn₂O₄ can be synthesized rapidly through microwave heating. proquest.com A comparative study investigating the product phases from microwave synthesis versus conventional solid-state synthesis found that the capacity of the microwave-synthesized product decreases at a relatively slower rate. This suggests that the spinel framework structure remains more intact after cycling, allowing for fluent insertion and extraction of lithium ions. In contrast, the capacity of the product from conventional solid-state synthesis diminishes more remarkably, indicating a breakdown of the spinel structure that impedes lithium-ion movement. proquest.com

The primary advantage of this method is the rapid and uniform heating of the precursors, which can lead to the formation of phase-pure LiMn₂O₄ in a fraction of the time required for traditional methods. This rapid synthesis can also influence the resulting particle morphology and size distribution, which are critical factors for electrochemical performance.

High-Temperature Ball Milling Processes

High-temperature ball milling is a mechanochemical synthesis technique that combines high-energy ball milling with thermal treatment, often in a single step. This process has been shown to significantly lower the synthesis temperature and time required to produce pure-phase spinel LiMn₂O₄.

In a comparative study, high-temperature ball milling successfully produced pure spinel phase LiMn₂O₄ at temperatures as low as 500°C and 600°C within just 2 hours. tandfonline.com In contrast, traditional solid-state reaction methods failed to yield a pure spinel phase even after 2 hours at 800°C. tandfonline.com The particles produced by high-temperature ball milling are notably smaller, typically in the nano-size range (<100 nm), compared to those from solid-state reactions. tandfonline.com This reduction in particle size contributes to improved electrochemical performance. For instance, LiMn₂O₄ synthesized at 600°C via a 2-hour high-temperature ball milling process demonstrated an initial discharge capacity of 124.2 mAh g⁻¹ and maintained a capacity of 119.8 mAh g⁻¹ after 80 cycles. tandfonline.com

The process facilitates the sintering reaction, allowing for the formation of a favorable, homogeneous microstructure without secondary phases. researchgate.net Optimization of the process parameters, such as milling time and sintering temperature, is crucial. One study found that milling for 4 hours followed by sintering at 700°C for 12 hours resulted in an enhanced cathode performance, achieving a capacity of 123.5 mAh g⁻¹. researchgate.net

Table 1: Comparison of High-Temperature Ball Milling and Solid-State Reaction for LiMn₂O₄ Synthesis

| Parameter | High-Temperature Ball Milling (HTBM) | Conventional Solid-State Reaction |

|---|---|---|

| Synthesis Temperature | 500-600°C tandfonline.com | >800°C tandfonline.com |

| Synthesis Time | 2 hours tandfonline.com | >2 hours (up to 24 hours) tandfonline.com |

| Resulting Particle Size | Nano-sized (<100 nm) tandfonline.com | Micron-sized tandfonline.com |

| Initial Discharge Capacity (at 0.1C) | 124.2 mAh g⁻¹ (for 600°C sample) tandfonline.com | Not specified, but lower than HTBM tandfonline.com |

| Capacity Retention | 96.5% after 80 cycles (for 600°C sample) tandfonline.com | Lower than HTBM tandfonline.com |

Control of Morphology and Crystallinity in LiMn₂O₄ Synthesis

The morphology and crystallinity of LiMn₂O₄ are paramount to its function as a cathode material, directly influencing factors like ion diffusion pathways, structural stability, and electrode-electrolyte interface area. High crystallinity is desirable as it improves the structural stability during the charge-discharge cycles by hindering the dissolution of manganese into the electrolyte. fudan.edu.cn Synthesis strategies often focus on controlling these attributes to enhance electrochemical performance.

Engineering of Particle Size and Uniformity

Controlling the particle size and achieving a uniform size distribution is a key objective in LiMn₂O₄ synthesis. Particle size directly impacts the diffusion length for lithium ions and the surface area available for electrochemical reactions. ntu.edu.twhoriba.com

The uniformity of particles is also critical. Monodispersed spherical particles are often preferred over cubic or irregularly shaped particles as they can lead to higher tap density and better electrochemical performance. epa.govresearchgate.net

Table 2: Influence of Particle Size and Morphology on LiMn₂O₄ Properties

| Sample (Morphology/Size) | Apparent Li-ion Diffusion Coefficient Range (cm²/s) | Performance Ranking |

|---|---|---|

| MS (Spherical / 3.5 µm) | 10⁻⁸.⁰ - 10⁻¹⁰.⁵ epa.govresearchgate.net | 1 (Best) epa.govresearchgate.net |

| SS (Spherical / 2.0 µm) | 10⁻⁹.⁵ - 10⁻¹¹.⁵ epa.govresearchgate.net | 2 epa.govresearchgate.net |

| BS (Spherical / 8.0 µm) | 10⁻⁹.⁵ - 10⁻¹¹.⁵ epa.govresearchgate.net | 3 epa.govresearchgate.net |

| CB (Cubic / 5.0 µm) | 10⁻⁹.⁵ - 10⁻¹¹.⁵ epa.govresearchgate.net | 4 (Lowest) epa.govresearchgate.net |

Development of Nanostructured LiMn₂O₄ Morphologies (e.g., Nanorods, Nanowires, Spherical/Octahedral Particles)

Recent research has focused on creating nanostructured LiMn₂O₄ with specific morphologies to further enhance performance by providing short diffusion paths for lithium ions and accommodating volume changes during cycling.

Nanorods and Nanowires: Single-crystalline LiMn₂O₄ nanowires have been synthesized using a self-template method starting with Na₀.₄₄MnO₂ nanowires. nih.gov This morphology is attractive because it can suppress particle aggregation and grain growth even at high temperatures, and the potential barrier between nano-sized grains is minimized. nih.gov These single-crystalline nanowires demonstrate high thermal stability and excellent performance at high charge-discharge rates. nih.gov Similarly, nanorods with uniform diameters of about 80 nm and lengths of 2-3 µm have been successfully synthesized via a topochemical method, which also allows for high crystallinity. fudan.edu.cn

Spherical and Hollow Particles: Spherical LiMn₂O₄ particles, often composed of nano-sized aggregates, have been synthesized using methods like molten salt synthesis. rsc.org This approach can yield spherical particles (1–5 µm) that are themselves composed of smaller nano-aggregates (~50 nm). rsc.org Such structures can lead to high discharge capacities and excellent capacity retention over hundreds of cycles. rsc.org Hollow nanospheres and nanothorn microspheres have also been developed, with the interspace between the nanostructures acting as a buffer to alleviate volume expansion during lithium insertion/extraction, leading to better cycling ability. fudan.edu.cn

Octahedral Particles: The clear appearance of octahedral LiMn₂O₄ particles can be achieved through calcination at high temperatures (e.g., 900°C). nih.gov This morphology, combined with a microporous nanosized structure, promotes fast insertion/extraction kinetics for lithium ions and facilitates charge transfer at the electrode/electrolyte interface by reducing the lithium-ion diffusion length. nih.gov

The development of these varied nanostructured morphologies represents a significant step toward designing novel materials for advanced energy storage applications. fudan.edu.cn

Strategies for Enhancing Electrochemical Performance and Stability of Limn2o4 Cathodes

Cationic Doping Strategies in LiMn2O4 Spinel

Single-Ion Substitution Effects on LiMn2O4 Performance

The substitution of Mn³⁺ ions with various single cations has been extensively investigated to mitigate the capacity fading of LiMn2O4. Doping with elements such as nickel (Ni), chromium (Cr), yttrium (Y), cobalt (Co), aluminum (Al), titanium (Ti), sodium (Na), magnesium (Mg), and phosphorus (P) has shown promising results in enhancing structural stability and electrochemical performance.

Aluminum (Al): Al-doping is a popular choice due to aluminum's abundance, low cost, and light weight. researchgate.net The substitution of Mn³⁺ with Al³⁺ can effectively suppress Mn dissolution into the electrolyte, leading to significantly improved cycling stability. researchgate.net Research has shown that Al-doped LiMn2O4 exhibits enhanced electrochemical performance compared to its undoped counterpart. researchgate.net

Chromium (Cr): Cr doping has been shown to stabilize the spinel structure of LiMn2O4. researchgate.net The introduction of Cr³⁺ ions can suppress the Jahn-Teller distortion, leading to improved cycleability and high-rate capability. researchgate.net

Nickel (Ni): Doping with Ni²⁺ is another effective strategy. The presence of Ni²⁺ can help to stabilize the [MO₆] octahedra within the spinel structure, contributing to reduced Jahn-Teller distortion and enhanced charge storage. researchgate.net

Titanium (Ti): Ti doping has been found to enhance the crystal structure of LiMn2O4 and improve the diffusion of lithium ions. acs.org This leads to notable improvements in both cycling and rate performance. acs.org

Magnesium (Mg): First-principles calculations have suggested that Mg doping at the Li-site can be more effective at stabilizing surface oxygen atoms compared to Mn-site doping, which can in turn control Mn dissolution. acs.org

The following table summarizes the effects of various single-ion dopants on the performance of LiMn2O4 cathodes.

| Dopant Ion | Effect on LiMn2O4 Performance | Key Research Findings |

| Al³⁺ | Suppresses Mn dissolution, improves cycling stability. researchgate.net | Al-doped LiMn2O4 shows superior cycling stability compared to pure LiMn2O4. researchgate.net |

| Cr³⁺ | Stabilizes the spinel structure, suppresses Jahn-Teller distortion. researchgate.net | Cr-doped LiMn2O4 demonstrates improved capacity and rate capability. researchgate.net |

| Ni²⁺ | Stabilizes [MO₆] octahedra, reduces Jahn-Teller distortion. researchgate.net | Offers a more stable and homogeneously distributed octahedral structure. researchgate.net |

| Ti⁴⁺ | Enhances crystal structure, improves Li⁺ diffusion. acs.org | Leads to significant improvements in cycling and rate performance. acs.org |

| Mg²⁺ | Stabilizes surface oxygen atoms when doped at the Li-site. acs.org | Can effectively control Mn dissolution. acs.org |

Multiple-Ion (Co-Doping) Approaches for Synergistic Enhancement in LiMn2O4

Co-doping with multiple ions has emerged as a powerful strategy to achieve synergistic enhancements in the electrochemical performance of LiMn2O4. This approach combines the benefits of different dopants to address multiple degradation mechanisms simultaneously.

For instance, the co-doping of copper (Cu) and chromium (Cr) has been shown to stabilize the spinel structure by suppressing both the Jahn-Teller distortion and manganese dissolution. One study reported that a LiCu₀.₀₁Cr₀.₀₁Mn₁.₉₈O₄ cathode delivered an initial discharge capacity of 112 mAhg⁻¹ and retained 93 mAhg⁻¹ after 100 cycles. researchgate.net

Another approach involves the combination of surface cobalt doping and bulk yttrium doping. This strategy leverages the advantages of both surface and bulk modifications to improve the cycle stability of spherical spinel LiMn2O4, particularly at elevated temperatures. mdpi.com The co-doping of nickel (Ni) and sulfur (S) has also been explored, demonstrating enhanced capacity retention and high-rate charge-discharge performance. nih.gov

A study involving the co-doping of titanium (Ti) and sulfur (S) showed significant improvements in structural stability and cycling performance. The LiMn₁.₇₈Ti₀.₂₂O₃.₉₇S₀.₀₃ cathode exhibited a capacity retention of 90.3% after 500 cycles, a substantial improvement over singly doped and undoped materials. rsc.orgrsc.org

Impact of Doping on Structural Stability and Jahn-Teller Mitigation

A primary reason for the capacity fade in LiMn2O4 is the Jahn-Teller distortion, a geometric distortion of the MnO₆ octahedra that occurs due to the presence of high-spin Mn³⁺ ions. This distortion leads to structural instability and capacity loss during cycling. ise-online.orgrsc.org

The introduction of dopants can also increase the average oxidation state of manganese in the lattice, reducing the concentration of Jahn-Teller active Mn³⁺ ions. This, in turn, enhances the structural integrity of the cathode material during repeated lithium insertion and extraction cycles.

Anionic Substitution in LiMn2O4 Lattice (e.g., Sulfur Doping)

While cationic doping is more common, anionic substitution, particularly with sulfur (S), has also been explored to enhance the properties of LiMn2O4. Replacing some of the oxygen ions in the spinel lattice with sulfur can introduce beneficial structural and electronic modifications.

It is believed that sulfur substitution for oxygen can reduce the octahedral symmetry, which in turn helps to suppress the phase transition associated with the Jahn-Teller effect. nih.gov Research on the synergistic substitution of nickel and sulfur has shown that this co-doping approach can effectively suppress the adverse phase transition that typically occurs near room temperature in stoichiometric spinel. nih.gov Furthermore, a study on the co-doping of titanium and sulfur demonstrated that the presence of sulfur in the lattice, along with titanium, leads to enhanced structural stability and significantly improved long-term cycling performance. rsc.orgrsc.org

Surface Modification Techniques for LiMn2O4 Particles

Surface modification is another critical strategy to improve the electrochemical performance and stability of LiMn2O4. These techniques aim to create a protective layer on the surface of the LiMn2O4 particles, preventing direct contact with the electrolyte. This protective layer can mitigate several degradation mechanisms, including manganese dissolution and side reactions with the electrolyte, thereby enhancing the cycling stability and rate capability of the cathode material.

Oxide Coatings on LiMn2O4 (e.g., Al2O3, ZrO2, SiO2, LiCoO2, NiO, La2O3, TiO2, Cr2O3, Fe2O3, Mn2O3)

Coating the surface of LiMn2O4 particles with a thin layer of metal oxides is a widely used and effective surface modification technique. These oxide coatings act as a physical barrier, preventing the dissolution of manganese into the electrolyte, which is a major cause of capacity fading, especially at elevated temperatures.

TiO₂ Coating: A uniform, porous nanosized TiO₂ coating has been shown to significantly improve capacity retention at both room and elevated temperatures. acs.org The TiO₂ layer remains robust even after long-term cycling, effectively protecting the LiMn2O4 particles from electrolyte attack and enhancing the kinetics of lithium ion diffusion. acs.org

Fe₂O₃ Coating: Surface modification with Fe₂O₃ has been demonstrated to improve the cycling stability of LiMn2O4. A 3.0-4.0 wt% Fe₂O₃ coating was found to significantly reduce capacity loss over 70 cycles at room temperature. researchgate.net

The following table summarizes the effects of various oxide coatings on the performance of LiMn2O4 cathodes.

| Coating Material | Effect on LiMn2O4 Performance | Key Research Findings |

| TiO₂ | Improves capacity retention at room and elevated temperatures, enhances Li⁺ diffusion kinetics. acs.org | A 3 wt% coating showed remarkably improved capacity retention. acs.org |

| Fe₂O₃ | Improves cycling stability, reduces capacity loss. researchgate.net | A 3.0-4.0 wt% coating significantly reduced capacity loss over 70 cycles. researchgate.net |

| Al₂O₃, ZrO₂, SiO₂, etc. | Acts as a physical barrier to prevent Mn dissolution, improves cycling stability. | Generally improves the stability of the cathode-electrolyte interface. |

Carbon-Based and Graphene Coatings on LiMn2O4

Carbon-based coatings are a widely adopted strategy to enhance the electrochemical performance of Lithium manganese oxide (LiMn2O4) cathodes. The primary benefits of a carbon coating are the significant improvement in electrical conductivity and the creation of a physical barrier that mitigates manganese dissolution.

Graphene, a single layer of carbon atoms arranged in a two-dimensional honeycomb lattice, is a particularly effective coating material due to its exceptional electrical conductivity, high surface area, and mechanical flexibility. When applied to LiMn2O4, graphene provides a highly conductive matrix that facilitates the transport of both lithium ions and electrons. This enhanced conductivity reduces charge transfer resistance at the electrode-electrolyte interface, leading to improved rate capability and higher discharge capacities, especially at high charge/discharge rates.

Research has demonstrated that coating LiMn2O4 with carbonaceous materials, including amorphous carbon and graphene, leads to a marked improvement in cycling stability. For instance, a carbon-coated mesoporous LiMn2O4 material has shown superior high-rate capability and long-life cycling stability, delivering an initial discharge capacity of 117.8 mAh g⁻¹ at a high rate of 30C with over 90% capacity retention after 1500 cycles. researchgate.net In another study, a graphene-modified LiMn2O4 material achieved an initial discharge capacity of 127 mAh g⁻¹ with a capacity retention of 96.2% after 100 cycles. frontiersin.org A hybrid material composed of LiMn2O4 and reduced graphene oxide (rGO) exhibited high specific capacities of 137, 117, and 101 mAh g⁻¹ at 1, 50, and 100C rates, respectively. frontiersin.org

The carbon coating also serves as a protective layer, physically separating the LiMn2O4 particles from the electrolyte. This barrier is crucial in suppressing the dissolution of manganese (Mn) ions into the electrolyte, a primary cause of capacity fading in LiMn2O4 cathodes. osti.govkorea.ac.kr By inhibiting Mn dissolution, the structural integrity of the spinel LiMn2O4 is better maintained over repeated charge-discharge cycles, leading to enhanced long-term stability.

Table 1: Electrochemical Performance of Carbon-Based and Graphene-Coated LiMn2O4

Coating Material Initial Discharge Capacity (mAh g⁻¹) C-Rate Cycle Life Capacity Retention (%) Reference Carbon 117.8 30C 1500 cycles >90 researchgate.net Graphene 127 Not specified 100 cycles 96.2 scirp.org Reduced Graphene Oxide (rGO) 137 1C Not specified Not specified scirp.org Reduced Graphene Oxide (rGO) 117 50C Not specified Not specified scirp.org Reduced Graphene Oxide (rGO) 101 100C Not specified Not specified scirp.org

Polymeric Surface Modifications (e.g., PEDOT)

Polymeric surface modifications represent another effective approach to stabilize LiMn2O4 cathodes. Among various conductive polymers, poly(3,4-ethylenedioxythiophene), commonly known as PEDOT, has garnered significant attention. PEDOT is valued for its high electronic conductivity, good thermal stability, and excellent electrochemical stability. researchgate.net

Furthermore, the PEDOT coating acts as a protective barrier, similar to carbon coatings, that physically isolates the LiMn2O4 from the electrolyte. This separation is crucial for inhibiting the dissolution of manganese ions into the electrolyte, a key degradation mechanism. scirp.org By preventing direct contact, the polymer layer helps to preserve the structural integrity of the spinel cathode during cycling. Research has shown that a PEDOT coating can extend the cycle life of LiMn2O4, particularly at elevated temperatures, by over 60%. researchgate.net In some cases, an increase in capacity has been observed during continuous cycling, which is attributed to further oxidation of the manganese species and a reversible reaction at the gel-like polymer on the manganese surface. korea.ac.kr

The combination of PEDOT with polystyrene sulfonate (PSS), forming PEDOT:PSS, has also been explored. This composite provides both electronic and ionic conductivity, further enhancing the performance of the modified cathode. Studies on manganese oxide nanowires coated with PEDOT:PSS have demonstrated excellent cyclability, with the coating providing electron channels and preventing pulverization of the active material during charge and discharge. korea.ac.krresearchgate.net

Table 2: Performance of PEDOT-Coated LiMn2O4 Cathodes

Coating Material Improvement Highlight Observed Benefit Reference PEDOT Cycle Life Extension >60% improvement at 50°C researchgate.net PEDOT:PSS on Mn2O3 Nanowires High Reversible Capacity 1450 mAh g⁻¹ after 200 cycles nih.gov 1wt-PEDOT/LNMO Capacity Retention 91.2% after 100 cycles

Atomic Layer Deposition (ALD) for Conformal Surface Coatings on LiMn2O4

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that allows for the growth of highly conformal and uniform coatings with atomic-level thickness control. researchgate.netnih.gov This precision makes ALD an ideal method for applying protective surface layers to LiMn2O4 cathode materials without significantly impeding lithium-ion diffusion.

The process involves sequential, self-limiting surface reactions, which ensure that the coating is applied evenly across the entire surface of the LiMn2O4 particles, including within porous structures. dtic.mil Common materials used for ALD coatings on LiMn2O4 include metal oxides such as aluminum oxide (Al2O3), zirconium oxide (ZrO2), and zinc oxide (ZnO). researchgate.net

Even extremely thin ALD coatings, on the order of a few nanometers, have been shown to significantly enhance the electrochemical performance and stability of LiMn2O4. These ultrathin layers act as a physical barrier, effectively suppressing the dissolution of manganese into the electrolyte. nih.gov This, in turn, preserves the crystal structure of the cathode material and mitigates capacity fade during cycling, especially at elevated temperatures. researchgate.net

Research has shown that the initial stages of ALD can lead to sub-monolayer deposits that are particularly effective at enhancing electrochemical performance. osti.govanl.gov This suggests that the passivation of highly reactive defect sites on the LiMn2O4 surface may be a key mechanism of improvement. anl.govacs.org Studies have demonstrated that ALD-coated LiMn2O4 electrodes exhibit significantly improved cycleability compared to their uncoated counterparts. For instance, ZnO ALD coatings have been identified as a highly effective protective film for LiMn2O4. researchgate.net

Table 3: Effect of ALD Coatings on LiMn2O4 Performance

Coating Material Coating Thickness Key Finding Reference Al2O3 ~0.6–1.2 nm Significantly improved cycleability due to suppressed Mn dissolution. researchgate.net ZnO ~1 nm Most effective among ZnO, ZrO2, and Al2O3 for improving electrochemical performance. researchgate.net ZrO2 ~1 nm Enhanced electrochemical performance, though less effective than ZnO. researchgate.net Al2O3 Sub-monolayer Enhanced electrochemical capacity. [3, 4]

Mechanisms of Surface Coating in Mitigating Degradation (e.g., Mn Dissolution Suppression, Interfacial Reaction Inhibition)

The primary mechanisms by which surface coatings enhance the stability of LiMn2O4 cathodes are the suppression of manganese (Mn) dissolution and the inhibition of detrimental interfacial reactions.

Manganese Dissolution Suppression: A major cause of capacity fading in LiMn2O4 is the dissolution of manganese into the electrolyte. This process is often initiated by the presence of trace amounts of hydrofluoric acid (HF) in the electrolyte, which can attack the cathode surface. The surface coating acts as a physical barrier, minimizing direct contact between the LiMn2O4 active material and the electrolyte. researchgate.nethanyang.ac.krThis physical separation significantly reduces the rate of Mn dissolution. By preventing the loss of manganese from the crystal structure, the coating helps to maintain the structural integrity of the spinel framework, leading to improved long-term cycling stability. researchgate.netInterfacial Reaction Inhibition: The surface of the cathode is a site of various electrochemical reactions, some of which are undesirable. The electrolyte can decompose at the high operating potentials of the LiMn2O4 cathode, forming a resistive layer known as the solid electrolyte interphase (SEI). While a stable SEI is necessary for battery function, continuous and uncontrolled electrolyte decomposition can lead to increased impedance and poor performance. The surface coating can help to stabilize the electrode-electrolyte interface, preventing or reducing these unwanted side reactions. researchgate.netBy creating a more stable interface, the coating helps to maintain low impedance and facilitates efficient lithium-ion transport throughout the life of the battery. Furthermore, some coating materials can act as HF scavengers, reacting with and neutralizing the acid before it can damage the cathode material.

In essence, the surface coating modifies the surface chemistry of the LiMn2O4 particles, creating a more robust and stable interface with the electrolyte. This leads to a reduction in the degradation pathways that typically plague LiMn2O4 cathodes, resulting in enhanced electrochemical performance and a longer cycle life.

Electrolyte Engineering and Additive Approaches for LiMn2O4 Systems

Beyond modifying the cathode material itself, engineering the electrolyte offers a complementary and powerful strategy for improving the performance and stability of LiMn2O4-based lithium-ion batteries. The electrolyte plays a critical role in the battery's function, and its composition can significantly influence the stability of the LiMn2O4 cathode.

Approaches in electrolyte engineering for LiMn2O4 systems primarily focus on two areas: the use of electrolyte additives and the exploration of solid-state electrolytes. These strategies aim to address the key challenges associated with LiMn2O4, namely manganese dissolution and electrolyte decomposition at high voltages.

Role of Electrolyte Additives in Stabilizing LiMn2O4

A well-formed SEI layer can effectively suppress the dissolution of manganese from the cathode into the electrolyte. frontiersin.orgIt also prevents the continuous decomposition of the electrolyte on the electrode surfaces, which can lead to increased impedance and capacity fade, especially at elevated temperatures. frontiersin.org Several types of additives have been investigated for their ability to stabilize LiMn2O4. For example, 1,3-propane sultone (PS) has been shown to improve the cycling stability of LiMn2O4/graphite cells at elevated temperatures by forming a protective SEI on both electrodes. frontiersin.orgThis SEI layer inhibits electrolyte decomposition and protects the spinel structure of the LiMn2O4. frontiersin.orgAnother promising additive is methanesulfonic acid 2,2,3,3-tetrafluoropropyl (TFPMS), which can form a thinner and less resistive interface on the LiMn2O4 cathode, leading to improved capacity retention at high temperatures. rsc.orgResearch has also explored the use of fluoroethylene carbonate (FEC) and lithium bis(oxalato)borate (LiBOB) as additives, with FEC showing a significant improvement in the cycle stability of LiMn2O4 electrodes. scienceandtechnology.com.vn

Table 4: Effect of Electrolyte Additives on LiMn2O4 PerformanceExploration of Solid-State Electrolytes with LiMn2O4 Cathodes

The replacement of conventional liquid electrolytes with solid-state electrolytes is a promising avenue for developing safer and more energy-dense lithium-ion batteries. Solid-state electrolytes can potentially eliminate the risks of leakage and flammability associated with liquid electrolytes. In the context of LiMn2O4 cathodes, solid-state electrolytes can also offer a significant advantage by physically blocking the migration of dissolved manganese ions, thereby preventing their detrimental effects on the anode.

The integration of LiMn2O4 with solid-state electrolytes is an active area of research. The challenge lies in ensuring good ionic conductivity at the solid-solid interface between the cathode and the electrolyte. Various types of solid electrolytes, including polymers, sulfides, and oxides, are being explored for their compatibility with LiMn2O4.

Table of Chemical Compounds

Spectroscopic Techniques for Investigating LiMn2O4

Spectroscopic techniques are crucial for probing the atomic and molecular level changes within LiMn2O4 electrodes.

Operando Raman Spectroscopy for Phase Evolution in LiMn2O4

Operando Raman spectroscopy is a powerful tool for monitoring the phase transitions of LiMn2O4 in real-time during electrochemical cycling. This technique can track the evolution of different phases, such as LiMn2O4, Li0.5Mn2O4, and λ-MnO2, as lithium ions are inserted and extracted from the crystal structure. nih.govacs.org

Early in-situ Raman studies revealed that the deintercalation of Li+ from stoichiometric LiMn2O4 involves a single-phase reaction, followed by a two-phase reaction, and then another single-phase reaction. nih.govacs.org When the LiMn2O4 structure is further intercalated with lithium ions to form a lithium-rich phase, the spectral changes indicate a two-phase reaction between cubic LiMn2O4 and tetragonal Li2Mn2O4. nih.govacs.org More recent operando studies on high-voltage spinel LiNi0.5Mn1.5O4 (LNMO), a related material, have shown that while the fully lithiated and delithiated phases are clearly distinguishable, the half-delithiated phase is not easily identified by this method alone. nih.gov Long-term operando measurements have also detected the decomposition of the electrolyte solvent and consumption of the conductive salt. nih.gov

Ex-situ Raman mapping of LiMn2O4 electrodes at various states of charge provides a statistical understanding of the lithiation process. These maps clearly show the coexistence of different phases and the presence of a state-of-charge gradient across the electrode, which can be attributed to variations in crystal size and their corresponding levels of delithiation. nih.govacs.org

XPS for Surface Chemical State Analysis of LiMn2O4

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to analyze the chemical environment of elements on the surface of LiMn2O4 electrodes. acs.org It provides valuable information about the oxidation states of manganese and the composition of the solid electrolyte interphase (SEI) layer that forms on the electrode surface.

In-situ XPS studies have revealed dynamic changes in the surface chemistry of LiMn2O4 during cycling. For instance, the formation and evolution of Li2CO3 on the surface have been observed, with its concentration changing at different states of charge. acs.org This suggests that oxygen from the LiMn2O4 lattice may participate in the formation of the SEI layer. acs.org

Interestingly, the valence state of manganese on the surface of LiMn2O4 behaves differently from that in the bulk material during charging and discharging. acs.org While bulk manganese is oxidized during charging, surface-sensitive XPS measurements have shown a decrease in the average manganese valence state. This has been attributed to the formation of a Mn3O4-like phase on the surface at the charged state. acs.org

The following table summarizes the key findings from XPS analysis of LiMn2O4 at different states of charge:

acs.orgaip.org| State of Charge | Observed Surface Species/Phenomena | Reference |

|---|---|---|

| Pristine | Presence of Mn3+ and Mn4+ ions. | |

| Charged | Decrease in average Mn valence on the surface, formation of Mn3O4-like phase. Reduction in Li2CO3 concentration at higher potentials. |

Diffraction-Based Characterization of LiMn2O4

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure and phase purity of LiMn2O4.

In-situ and Operando XRD for Structural Changes in LiMn2O4

In-situ and operando XRD are indispensable for tracking the real-time structural evolution of LiMn2O4 during electrochemical processes. frontiersin.org These techniques allow for the direct observation of lattice parameter changes, phase transitions, and the development of strain within the electrode material as it is being charged and discharged.

Operando XRD studies have been instrumental in understanding the phase transformations in LiMn2O4. During delithiation (charging), the cubic spinel structure of LiMn2O4 undergoes a transition to λ-MnO2, often through an intermediate Li0.5Mn2O4 phase. nih.gov Conversely, during lithiation (discharging), the process is reversed. These structural changes are directly correlated with the voltage plateaus observed in the charge-discharge curves.

Furthermore, in-situ XRD has been employed to investigate the self-discharge behavior of LiMn2O4 at elevated temperatures, revealing the real-time structural evolution in the idle charged state. rsc.org These studies are crucial for understanding and mitigating capacity fading, a significant challenge for this cathode material.

The following table highlights the structural changes in LiMn2O4 observed through in-situ and operando XRD:

nih.govresearchgate.net| Electrochemical Process | Observed Structural Changes | Reference |

|---|---|---|

| Charging (Delithiation) | Transition from cubic LiMn2O4 to λ-MnO2, potentially via an intermediate Li0.5Mn2O4 phase. Decrease in lattice parameter. | |

| Discharging (Lithiation) | Reversible transition back to the cubic LiMn2O4 structure. Increase in lattice parameter. |

Electron Microscopy Techniques for LiMn2O4 Microstructure

Electron microscopy techniques, including Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Energy-Dispersive X-ray Spectroscopy (EDX), provide high-resolution imaging and elemental analysis of LiMn2O4 electrodes. researchgate.net

SEM is widely used to examine the surface morphology, particle size, and distribution of LiMn2O4 powders and electrodes. researchgate.netresearchgate.net TEM allows for the investigation of the internal microstructure, crystal defects, and the atomic arrangement within the material. researchgate.net EDX, often coupled with SEM or TEM, provides elemental mapping, confirming the distribution of manganese, oxygen, and other elements within the sample.

Systematic TEM Investigations of Cycling-Induced Structural Degradation in LiMn2O4

Systematic TEM studies are critical for understanding the mechanisms of structural degradation in LiMn2O4 upon electrochemical cycling. These investigations have revealed that cycling can induce significant changes in the material's microstructure, leading to capacity fade.

One key finding from TEM analysis is the observation of surface reconstruction and degradation. rsc.org The surface layers of as-synthesized LiMn2O4 can exhibit compressive lattice strain due to oxygen deficiency. rsc.org During the initial charge, this strain increases, leading to a reconstruction reaction that forms Mn3O4 and further oxygen loss from the outermost layers. rsc.org Continued cycling results in the deterioration of surface crystallinity. rsc.org These irreversible structural changes can block the pathways for lithium ion diffusion, contributing to a decline in long-term cycle life. rsc.org

Computational Modeling and Theoretical Insights into Limn2o4 Behavior

Density Functional Theory (DFT) for Electronic Structure and Stability of LiMn2O4

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comyoutube.com It is instrumental in understanding the intrinsic properties of LiMn2O4. DFT calculations have been successfully used to determine the ground-state energy, electronic band structure, and charge distribution within the LiMn2O4 lattice. youtube.comyoutube.com

Studies using DFT have elucidated the critical role of the Jahn-Teller distortion in the stability of the LiMn2O4 system, particularly in its lithiated form, Li2Mn2O4. rsc.org This distortion is a key factor influencing the material's structural stability and electrochemical performance. Furthermore, DFT calculations have been employed to predict the change in potential associated with lithium ion insertion into λ-MnO2 to form LiMn2O4 and subsequently Li2Mn2O4. rsc.org These calculations show that while lithium atoms are ionized, a significant electron density remains around them, higher than in lithium metal. rsc.org

DFT is also used to assess the thermodynamic stability of LiMn2O4 by calculating its heat of formation. satnt.co.za Additionally, it can predict mechanical stability by computing the elastic constants. satnt.co.za The electronic density of states (DOS) derived from DFT calculations provides insights into the material's conductivity. For instance, a reduced pseudo-gap at the Fermi level can indicate changes in electronic conductivity upon modifications like doping. satnt.co.za

Molecular Dynamics (MD) Simulations for Ion Diffusion in LiMn2O4

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. nih.gov In the context of LiMn2O4, MD simulations have been crucial for understanding the dynamics of lithium ion diffusion, a key factor determining the rate capability of the battery. researchgate.netepa.gov These simulations can model the trajectory of individual lithium ions as they move through the spinel lattice, providing insights into diffusion pathways and the energy barriers for ion hopping. researchgate.net

Furthermore, MD simulations have been used to investigate the mechanical properties of LiMn2O4 during electrochemical cycling. epa.govnih.gov These studies have shown that the material behaves as a brittle material at low SOC and as a ductile material at high SOC. epa.gov The significant volume change of approximately 6.87% during a half cycle, attributed to compositional changes, can also be modeled using MD. epa.gov

Table 1: Key Findings from MD Simulations on LiMn2O4

| Property Investigated | Key Finding | Reference |

| Li+ Diffusion Coefficient | Higher at low State of Charge (SOC) due to more vacant sites. | epa.gov |

| Activation Energy for Diffusion | Marginally affected by lithium vacancy concentration. | researchgate.net |

| Mechanical Behavior | Brittle at low SOC, ductile at high SOC. | epa.gov |

| Volume Change | Approximately 6.87% during one half-cycle. | epa.gov |

| Lattice Parameter | Varies from 8.042 Å to 8.235 Å during a full discharging cycle. | nih.gov |

Pseudo-Two-Dimensional (P2D) Models for Electrochemical Behavior of LiMn2O4 Cells

The pseudo-two-dimensional (P2D) model, developed by Newman and coworkers, is a widely used physics-based model for simulating the electrochemical behavior of lithium-ion batteries. uwaterloo.cacolab.ws This model considers the porous electrode as a superposition of solid matrix and electrolyte, with electrochemical reactions occurring at the interface. researchgate.netresearchgate.net It is termed "pseudo-two-dimensional" because it couples a 1D model for charge and mass transport in the electrolyte with a 1D model for solid-state diffusion in the spherical active material particles at a microscopic level. arxiv.org

P2D models have been successfully applied to LiMn2O4 cells to understand and predict their charge-discharge characteristics. e3s-conferences.org These models can describe the internal and external characteristics of the battery, taking into account phenomena such as solid-state diffusion of lithium ions within the LiMn2O4 particles and the kinetics of the electrochemical reaction at the particle surface. researchgate.net Simulations based on P2D models have concluded that both solid-state diffusion and interfacial charge-transfer can be rate-determining steps, with their relative importance depending on the applied overpotential. researchgate.net

While comprehensive, the complexity and computational cost of P2D models can be a limitation for real-time applications like in a Battery Management System (BMS). researchgate.netnih.gov This has led to the development of simplified models, such as the Single Particle (SP) model, which makes certain assumptions to reduce computational load, like uniform lithium ion concentration in the electrolyte. e3s-conferences.orgnih.gov However, these simplified models may not capture all the complexities, such as localized lithium plating, that a full P2D model can predict. researchgate.net

Modeling of Interfacial Phenomena and Solid Electrolyte Interphase (SEI) Formation on LiMn2O4

The solid electrolyte interphase (SEI) is a passivation layer that forms on the electrode surface due to the decomposition of the electrolyte. dtu.dkresearchgate.net Its properties are crucial for the stability and performance of lithium-ion batteries. Modeling of interfacial phenomena and SEI formation on LiMn2O4 is essential for understanding and mitigating capacity fade, especially that caused by manganese dissolution. researchgate.net